molecular formula C23H24BrN3O2 B14878970 Ethyl 6-bromo-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate

Ethyl 6-bromo-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate

Cat. No.: B14878970
M. Wt: 454.4 g/mol
InChI Key: PEKPWJFBVMVOGT-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core, a bromine atom, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Bromination: The quinoline core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Coupling with Piperidine: The brominated quinoline is then coupled with 4-(piperidin-1-yl)aniline through a nucleophilic aromatic substitution reaction.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to form the corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Corresponding amines

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

Ethyl 6-bromo-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Biological Research: The compound is used as a tool to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of various biological processes.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloro-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate
  • Ethyl 6-fluoro-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate
  • Ethyl 6-iodo-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate

Uniqueness

Ethyl 6-bromo-4-((4-(piperidin-1-yl)phenyl)amino)quinoline-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C23H24BrN3O2

Molecular Weight

454.4 g/mol

IUPAC Name

ethyl 6-bromo-4-(4-piperidin-1-ylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C23H24BrN3O2/c1-2-29-23(28)20-15-25-21-11-6-16(24)14-19(21)22(20)26-17-7-9-18(10-8-17)27-12-4-3-5-13-27/h6-11,14-15H,2-5,12-13H2,1H3,(H,25,26)

InChI Key

PEKPWJFBVMVOGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)N4CCCCC4)Br

Origin of Product

United States

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